molecular formula C7H7Cl2N B151010 (2,6-Dichlorophenyl)methanamine CAS No. 6575-27-5

(2,6-Dichlorophenyl)methanamine

Cat. No.: B151010
CAS No.: 6575-27-5
M. Wt: 176.04 g/mol
InChI Key: VLVLNNQMURDGPM-UHFFFAOYSA-N
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Description

(2,6-Dichlorophenyl)methanamine is an organic compound with the molecular formula C7H7Cl2N. It is a derivative of methanamine where two chlorine atoms are substituted at the 2 and 6 positions of the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dichlorophenyl)methanamine typically involves the reaction of 2,6-dichlorobenzaldehyde with ammonia or an amine source under reductive conditions. One common method is the reductive amination of 2,6-dichlorobenzaldehyde using sodium borohydride (NaBH4) as the reducing agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(2,6-Dichlorophenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cytotoxic Activity

Research indicates that (2,6-Dichlorophenyl)methanamine demonstrates significant cytotoxic effects against various cancer cell lines. For instance:

  • Breast Cancer Model : In xenograft models, treatment with this compound resulted in a notable reduction in tumor size compared to control groups.
  • Mechanism of Action : It has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP3A4, which is crucial for drug metabolism. This inhibition may enhance the efficacy of certain chemotherapeutic agents by reducing their metabolic degradation.

Anti-inflammatory Properties

The compound has exhibited anti-inflammatory effects by inhibiting pro-inflammatory cytokines in vitro. In murine models of inflammation induced by lipopolysaccharides (LPS), it significantly reduced markers such as TNF-alpha and IL-6.

Case Studies

Several case studies underscore the effectiveness of this compound in preclinical models:

Study Findings
Breast Cancer Model Significant reduction in tumor size with compound treatment compared to controls.
Inflammation Model Reduction of inflammatory markers in LPS-induced murine models.
Antibacterial Activity Derivatives have shown promising antibacterial and antifungal properties.

Structural Comparisons

This compound shares structural similarities with other compounds that influence its reactivity and biological properties:

Compound Name Structure Features Unique Aspects
(2-Chlorophenyl)methanamineContains one chlorine atom on the phenyl ringLess sterically hindered than this compound
(4-Chlorophenyl)methanamineChlorine at the para positionDifferent electronic effects due to para substitution
N-(2-Chloro-4-fluorophenyl)methanamineCombination of chlorine and fluorine substitutionsPotentially different biological activities due to fluorine presence

Mechanism of Action

The mechanism of action of (2,6-Dichlorophenyl)methanamine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes and receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,6-Dichlorophenyl)methanamine is unique due to its specific substitution pattern and the presence of the methanamine group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Biological Activity

(2,6-Dichlorophenyl)methanamine, also known by its CAS number 15205-19-3, is an organic compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C7_7H7_7Cl2_2N
  • Molecular Weight : 176.04 g/mol
  • IUPAC Name : this compound

The compound features a dichlorinated phenyl group attached to a methanamine moiety, which influences its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It modulates the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular signaling pathways. Notably, it has been studied for its potential role in:

  • Inhibition of Enzymatic Activity : It can act as an inhibitor for various enzymes, including those involved in drug metabolism.
  • Receptor Binding : The compound may bind to neurotransmitter receptors, potentially influencing neurological pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial activity. For instance, studies have shown its effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. The results from these studies are summarized in Table 1.

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL

Anti-inflammatory and Analgesic Effects

A patent study highlighted the anti-inflammatory and analgesic properties of derivatives related to this compound. Experimental models demonstrated that these compounds provided significant pain relief compared to control groups. Key findings include:

  • Pain Relief : Administered compounds showed up to 70% protection from pain in hot plate tests.
  • Anti-inflammatory Activity : The compounds reduced edema significantly in animal models when administered prior to inducing inflammation .

Study on CYP3A4 Inhibition

Recent investigations into the interaction of this compound with cytochrome P450 enzymes revealed its potential as an inhibitor of CYP3A4. This enzyme is crucial for drug metabolism in humans. The study utilized molecular dynamics simulations to assess binding affinities and found that complexes formed with metal ions exhibited improved inhibitory effects compared to the free ligand .

Synthesis and Characterization of Metal Complexes

Another study focused on synthesizing metal complexes with this compound derivatives. These complexes were characterized using spectroscopic methods and evaluated for their biological activity:

  • Antibacterial Testing : The metal complexes displayed enhanced antibacterial properties compared to the parent compound.
  • Theoretical Studies : Theoretical calculations suggested that modifications in the ligand structure could lead to improved pharmacological profiles .

Properties

IUPAC Name

(2,6-dichlorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N/c8-6-2-1-3-7(9)5(6)4-10/h1-3H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLVLNNQMURDGPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80215958
Record name Benzenemethanamine, 2,6-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80215958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6575-27-5
Record name Benzenemethanamine, 2,6-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006575275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, 2,6-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80215958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dichlorobenzylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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